molecular formula C19H20BrNO3 B2522877 3-(2-(4-Bromophenyl)-6,6-dimethyl-4-oxo-5,6,7-trihydroindolyl)propanoic acid CAS No. 1024051-53-3

3-(2-(4-Bromophenyl)-6,6-dimethyl-4-oxo-5,6,7-trihydroindolyl)propanoic acid

Cat. No. B2522877
CAS RN: 1024051-53-3
M. Wt: 390.277
InChI Key: SBHSLICCZIOYEQ-UHFFFAOYSA-N
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Description

The compound 3-(2-(4-Bromophenyl)-6,6-dimethyl-4-oxo-5,6,7-trihydroindolyl)propanoic acid is a complex organic molecule that appears to be related to indole and propanoic acid derivatives. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and their properties can offer insights into its potential characteristics.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting with a brominated aromatic compound. For instance, the synthesis of 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline involves the reaction of a brominated phenyl compound with a diketone in DMF . This suggests that the synthesis of the compound may also involve a brominated aromatic precursor and a suitable diketone or similar reagent under controlled conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . This method provides detailed information about the arrangement of atoms within the crystal lattice and can reveal conformational details such as ring puckering or the orientation of substituents. The compound likely has a complex three-dimensional structure influenced by its indole and propanoic acid moieties.

Chemical Reactions Analysis

The reactivity of related compounds can be quite diverse. For example, 3-(trichlorogermyl)propanoic acid reacts with phenylmagnesium bromide to yield various products depending on the molar ratio, showcasing the influence of stoichiometry on reaction outcomes . The compound may also exhibit interesting reactivity patterns, particularly in the presence of nucleophiles or bases, given the presence of an acid moiety and a potentially reactive indole system.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be deduced from their structural features. For instance, the presence of a bromine atom can increase molecular weight and influence the compound's density and solubility . The indole moiety in the compound may contribute to its spectroscopic properties, such as UV-visible absorption, which can be shifted by substituents on the benzene ring . Additionally, the propanoic acid group may confer acidity and the potential for intermolecular hydrogen bonding, affecting the compound's solubility and melting point.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

3-(2-(4-Bromophenyl)-6,6-dimethyl-4-oxo-5,6,7-trihydroindolyl)propanoic acid, while not directly found in the literature, is closely related to chemical compounds involved in detailed structural analysis and synthesis research. Studies involving similar compounds focus on their synthesis and the exploration of their complex structures through spectroscopic techniques and X-ray crystallography. For instance, the synthesis of closely related compounds has demonstrated regiospecific reactions, highlighting the importance of precise structural identification for potential applications in materials science and medicinal chemistry. These studies underscore the significance of understanding the molecular framework and interactions within such compounds, providing a basis for further chemical modifications and applications in various fields (Isuru R. Kumarasinghe et al., 2009).

Synthetic Methodologies and Chemical Properties

Research into compounds with structural similarities to 3-(2-(4-Bromophenyl)-6,6-dimethyl-4-oxo-5,6,7-trihydroindolyl)propanoic acid often involves the development of novel synthetic routes. These studies not only provide insights into the chemical properties of these compounds but also highlight innovative methodologies for their synthesis. For example, the synthesis of ω-(4-bromophenyl)alkanoic acids showcases the utility of these compounds in organic synthesis, potentially leading to new materials or drugs. Such research is crucial for advancing the field of synthetic organic chemistry and for the discovery of new compounds with unique properties (M. Zaidlewicz & A. Wolan, 2002).

properties

IUPAC Name

3-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO3/c1-19(2)10-16-14(17(22)11-19)9-15(21(16)8-7-18(23)24)12-3-5-13(20)6-4-12/h3-6,9H,7-8,10-11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHSLICCZIOYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(N2CCC(=O)O)C3=CC=C(C=C3)Br)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-Bromophenyl)-6,6-dimethyl-4-oxo-5,6,7-trihydroindolyl)propanoic acid

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